molecular formula C18H30N4O3S B2655875 tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate CAS No. 1353987-52-6

tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate

Cat. No.: B2655875
CAS No.: 1353987-52-6
M. Wt: 382.52
InChI Key: QUETVXPNKZGUJR-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-6-24-15-10-14(20-16(21-15)26-5)22-9-7-8-13(12-22)11-19-17(23)25-18(2,3)4/h10,13H,6-9,11-12H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUETVXPNKZGUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCC(C2)CNC(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound with the CAS number 1353958-12-9. It is characterized by its complex molecular structure, which includes a tert-butyl group, ethoxy group, methylthio group, pyrimidinyl group, and piperidinyl group. This compound has garnered interest in various scientific fields, particularly in biology and medicinal chemistry, due to its potential biological activities.

PropertyValue
Molecular FormulaC18H30N4O3S
Molecular Weight382.52 g/mol
PurityNot specified
Storage ConditionsSealed in dry, 2-8°C

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it could potentially act as an inhibitor or modulator in different biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyrimidine and piperidine classes. For instance, compounds with structural similarities have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. These findings suggest that this compound may exhibit similar properties.

Case Study: Inhibition of Cancer Cell Growth

A study focused on the evaluation of compounds similar to this compound found that certain derivatives exhibited significant inhibition of microtubule assembly at concentrations around 20 μM. This activity was linked to their potential as microtubule-destabilizing agents, which are crucial for cancer therapy due to their role in disrupting cell division .

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been a subject of investigation. For example, its potential inhibition of dihydroorotate dehydrogenase (DHODH) was assessed through various in vitro assays. The results indicated that similar compounds were more effective than known inhibitors like brequinar and teriflunomide, suggesting a promising avenue for further research on this compound's biological activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological Activity
tert-butyl (1-(6-chloro-pyrimidin derivative))Anticancer properties reported
tert-butyl (1-(5-methyl-pyrazole derivative))Inhibitory effects on cancer cell growth
tert-butyl (1-(6-methoxy-pyrimidin derivative))Potential DHODH inhibition

These comparisons reveal that while structurally similar compounds exhibit varying degrees of biological activity, the unique features of this compound may confer distinct advantages in specific therapeutic contexts.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate
  • CAS No.: 1353944-34-9
  • Molecular Formula : C₁₈H₃₀N₄O₃S
  • Molecular Weight : 394.52 g/mol
  • Key Features :
    • Pyrimidine core with ethoxy (C₂H₅O) at position 6 and methylthio (SCH₃) at position 2.
    • Piperidine ring substituted at position 1 with the pyrimidine moiety and at position 3 with a methylcarbamate group.
    • Tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthesis .

This compound is cataloged as a sulfur-containing intermediate with 95% purity, typically used in medicinal chemistry for constructing complex molecules via nucleophilic substitution or cross-coupling reactions .

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Position 2 Position 6 CAS No. Molecular Weight (g/mol) Key Properties
This compound (Target) SCH₃ OCH₂CH₃ 1353944-34-9 394.52 - Moderate lipophilicity due to ethoxy.
- Methylthio enhances electrophilicity.
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate SCH₃ OCH₃ 1353966-92-3 ~380.48* - Lower steric bulk (methoxy vs. ethoxy).
- Faster metabolic clearance predicted.
tert-Butyl (1-(6-(isopropylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate NHCH(CH₃)₂ 1353987-93-5 349.47 - Amino group enables hydrogen bonding.
- Increased solubility in polar solvents.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate F CH₃ (position 6) 1799420-92-0 257.26 - Fluorine enhances electronegativity.
- Hydroxy group increases acidity (pKa ~8–10).

*Estimated based on molecular formula.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethoxy (electron-donating) deactivates the pyrimidine ring less than fluorine (electron-withdrawing), altering reactivity in cross-couplings .
  • Steric Effects : Ethoxy’s larger size compared to methoxy may hinder sterically demanding reactions.
  • Functional Group Stability : Methylthio (SCH₃) is more stable toward oxidation than thiol (-SH) but less than sulfone (SO₂CH₃) .

Modifications on the Piperidine Ring and Carbamate Group

Compound Piperidine Substitution Carbamate Group Applications
Target Compound 3-Methylcarbamate tert-Butyl Intermediate for kinase inhibitors; deprotected to free amine for activity .
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () 1-Acetylpiperidin-4-yl tert-Butyl Used in synthesizing acetylated intermediates; cleaved via HCl/MeOH .
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate () Cyclohexyl-pyrrolopyrimidine tert-Butyl Precursor for anticancer agents; formyl group enables further derivatization .

Key Observations :

  • Carbamate Stability : Tert-butyl carbamates are stable under basic conditions but cleaved under acidic (e.g., HCl/MeOH) or catalytic hydrogenation conditions .
  • Piperidine vs. Cyclohexane Scaffolds : Piperidine offers conformational rigidity, while cyclohexane derivatives () provide stereochemical diversity .

Q & A

Q. Critical Conditions :

  • Temperature : Excess heat may degrade the Boc group; maintain ≤80°C.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying.
  • Monitoring : Thin-layer chromatography (TLC, Rf ~0.4 in 3:1 hexane/EtOAc) ensures reaction completion .

Basic: Which spectroscopic methods are most effective for structural confirmation?

Methodological Answer:
A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is essential:

  • ¹H NMR : Look for characteristic signals:
    • tert-Butyl group: Singlet at δ 1.36 ppm (9H) .
    • Piperidine protons: Multiplets between δ 1.4–3.5 ppm.
    • Ethoxy group: Triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.0 ppm (CH₂) .
  • HRMS : Confirm molecular ion ([M+H]⁺) matching C₁₇H₂₈N₄O₃S (calc. 368.18).
  • IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Validation : Compare data with structurally analogous compounds (e.g., tert-butyl pyrimidine carbamates) to resolve ambiguities .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:
Use a Design of Experiments (DoE) approach to test variables:

Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) for coupling efficiency.

Catalyst Optimization : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .

Temperature Gradients : Evaluate 60°C vs. 80°C for Boc protection stability .

Example : In a pyrimidine coupling step, switching from DMF to THF increased yield from 65% to 82% by reducing side reactions .

Advanced: How should discrepancies in NMR data between batches be resolved?

Methodological Answer:

Repeat Analysis : Ensure consistent sample preparation (deuterated solvent purity, concentration).

2D NMR Techniques : Use HSQC or COSY to assign overlapping signals (e.g., piperidine CH₂ vs. ethoxy CH₂) .

Spiking Experiments : Add a known pure reference standard to identify impurities .

Case Study : A batch with δ 4.1 ppm (expected ethoxy CH₂) showed a split peak; HSQC revealed residual DMF solvent (δ 2.7–3.0 ppm), resolved by extended vacuum drying .

Advanced: What strategies enhance bioactivity via structural modifications?

Methodological Answer:
Focus on Structure-Activity Relationship (SAR) studies:

Pyrimidine Modifications :

  • Replace methylthio (-SMe) with sulfoxide (-SOCH₃) to improve solubility .
  • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 2 to enhance receptor binding .

Piperidine Substitutions :

  • Replace tert-butyl carbamate with acyl groups to modulate lipophilicity (logP) .

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